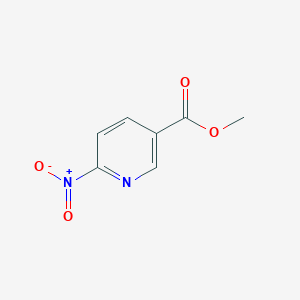

Methyl 6-nitronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-6(8-4-5)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIAHISRDZCZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-nitronicotinate (CAS No. 54973-78-3) is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both a nitro group and a methyl ester on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The electron-withdrawing nature of the nitro group and the reactivity of the ester functionality provide multiple avenues for chemical modification. This guide offers a comprehensive overview of the known chemical properties of this compound, its potential reactivity, and its applications as a synthetic intermediate in pharmaceutical and agrochemical research.[1] While detailed experimental data for this specific isomer is not as abundant in peer-reviewed literature as for some of its analogs, this guide synthesizes available data from suppliers and provides expert insights into its expected chemical behavior.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 54973-78-3 | [2][3][4] |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 182.13 g/mol | [1][2][3] |

| Melting Point | 130-131 °C | [2] |

| Boiling Point | 338.8±27.0 °C (Predicted) | [2] |

| Appearance | Not specified, likely a solid at room temperature | |

| Purity Specification | ≥ 95% | [3] |

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Purification

Representative Experimental Protocol: Esterification of 6-Nitronicotinic Acid

This protocol is a representative example and may require optimization.

-

Reaction Setup: To a solution of 6-nitronicotinic acid (1 equivalent) in methanol (10-20 volumes), slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its three key features: the pyridine ring, the nitro group, and the methyl ester.

-

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride, or iron in acidic media. This transformation yields Methyl 6-aminonicotinate, a valuable intermediate for the synthesis of fused heterocyclic systems and other substituted pyridines.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, although the positioning of the nitro group at the 6-position may influence the regioselectivity of such reactions.

-

Modification of the Ester Group: The methyl ester can undergo standard ester transformations.

-

Hydrolysis: Basic or acidic hydrolysis will yield 6-nitronicotinic acid.

-

Amidation: Reaction with amines can produce the corresponding amides. This is a common strategy in drug discovery to introduce diversity and modulate physicochemical properties.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (6-nitropyridin-3-yl)methanol, using reducing agents like lithium aluminum hydride.

-

Caption: Key reaction pathways of this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its functional groups allow for its incorporation into a wide range of target molecules with potential biological activities.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various nicotinic acid derivatives.[1] These derivatives are explored for a variety of therapeutic applications, including agents targeting neurological and inflammatory conditions.[1] The ability to convert the nitro group into an amino group is particularly useful for introducing further complexity and functionality.

-

Agrochemical Research: This compound is also used in the development of new crop protection agents.[1] The pyridine scaffold is a common feature in many commercial pesticides and herbicides.

-

Heterocyclic Chemistry: As a substituted pyridine, it is a valuable starting material for the construction of more complex heterocyclic ring systems, which are of great interest in materials science and medicinal chemistry.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

-

Hazards: It may cause an allergic skin reaction and serious eye irritation.[5] It is also considered an irritant and may be harmful if ingested or inhaled.[5] The toxicological properties have not been fully investigated.[5]

-

Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid breathing dust or vapor.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While comprehensive data on its properties and reactivity are still emerging, its chemical structure suggests a versatile reactivity profile centered around the nitro and ester functionalities. Researchers and scientists working with this compound should adhere to strict safety protocols. Further investigation into its chemical properties and synthetic applications is warranted to fully exploit its potential as a building block in drug discovery and materials science.

References

-

Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]

-

PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. [Link]

-

PubChem. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548. [Link]

-

ChemSynthesis. methyl 5-methyl-6-nitronicotinate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

-

PubChem. Methyl 6-(methylamino)-5-nitronicotinate | C8H9N3O4 | CID 18412421. [Link]

-

Shri Krishna Interchem. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to Methyl Nicotinate Derivatives for Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identity: Initial searches for "Methyl 6-nitronicotinate" reveal a significant ambiguity in available scientific literature and commercial databases. A single vendor lists a CAS number 54973-78-3 for this compound, but this is not corroborated by major, authoritative chemical data sources.[1] It is highly probable that the intended compound of interest is a related, more extensively documented derivative. This guide will therefore focus on the most relevant and commercially available analogs, providing a comprehensive overview of their properties and applications, while also exploring the theoretical chemistry of the parent compound.

The most prominent and well-characterized analogs include:

-

Methyl 6-chloro-5-nitronicotinate

-

Methyl 6-amino-5-nitronicotinate

-

Methyl 6-hydroxynicotinamide-5-nitropyridine-3-carboxylate

-

Methyl 6-methylnicotinate

This guide will delve into the technical details of these key derivatives, offering insights into their synthesis, physical properties, and utility in research and development.

Part 1: Core Chemical Profiles

Methyl 6-chloro-5-nitronicotinate

A versatile building block in medicinal chemistry, this compound is distinguished by the presence of both a chloro and a nitro group on the pyridine ring, offering multiple sites for synthetic modification.

CAS Number: 59237-53-5[2][3][4]

Molecular Formula: C₇H₅ClN₂O₄[2][4]

Synonyms: Methyl 6-chloro-5-nitropyridine-3-carboxylate, 6-Chloro-5-nitronicotinic acid methyl ester[2][4]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 216.58 g/mol | [4] |

| Appearance | White to Yellow Solid | [3] |

| Melting Point | 76 °C | [2][4] |

| Boiling Point | 317.8 °C at 760 mmHg | [2] |

| Solubility | Soluble in various organic solvents. | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [2][3][4] |

Applications in Drug Discovery and Development

Methyl 6-chloro-5-nitronicotinate serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the reactivity of the chloro and nitro substituents, which can be readily displaced or transformed. It is notably used in the development of:

-

PARP inhibitors [4]

-

Immunomodulators [4]

-

Sulfonamide nicotinic acid derivatives for conditions like atherosclerosis[4]

Methyl 6-amino-5-nitronicotinate

This derivative is characterized by the presence of an amino group, which can act as a key pharmacophore or a handle for further synthetic elaboration.

CAS Number: 104685-75-8[5]

Molecular Formula: C₇H₇N₃O₄[5]

Synonyms: Methyl 6-amino-5-nitropyridine-3-carboxylate[5]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 197.15 g/mol | |

| Appearance | Not specified, likely a solid. | |

| Melting Point | Not readily available. | |

| Boiling Point | Not readily available. | |

| Solubility | Not readily available. | |

| Storage | Standard laboratory conditions, protect from light and moisture. |

Applications in Drug Discovery and Development

The amino and nitro groups on this scaffold provide orthogonal reactivity, making it a valuable starting material for constructing complex heterocyclic systems. It is a key precursor for compounds investigated for a range of therapeutic areas.

Methyl 6-hydroxy-5-nitropyridine-3-carboxylate

The hydroxyl group in this analog introduces hydrogen bonding capabilities and can be a precursor for ether or ester linkages.

CAS Number: 222970-61-8[6]

Molecular Formula: C₇H₆N₂O₅[6]

Synonyms: 6-Hydroxy-5-nitronicotinic acid methyl ester, Methyl 6-hydroxy-5-nitronicotinate[6]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 198.13 g/mol | [6] |

| Appearance | Not specified, likely a solid. | |

| Melting Point | Not readily available. | |

| Boiling Point | Not readily available. | |

| Solubility | Not readily available. | |

| Storage | Standard laboratory conditions. |

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of more complex substituted pyridines. The hydroxyl group can be alkylated or converted to a leaving group for nucleophilic substitution reactions.

Methyl 6-methylnicotinate

While lacking the nitro group, this compound is an important reference and building block in its own right.

Molecular Formula: C₈H₉NO₂[7][9]

Synonyms: 6-Methylnicotinic Acid Methyl Ester, Methyl 6-methylpyridine-3-carboxylate[8]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 151.16 g/mol | [7][9] |

| Appearance | Colorless to Amber (Liquid) or White to Tan or Orange (Solid) | [7] |

| Melting Point | 34°C | [7] |

| Boiling Point | 160 °C at 106 mmHg | [7] |

| Solubility | Not readily available. | |

| Storage | Standard laboratory conditions. |

Applications in Drug Discovery and Development

Methyl 6-methylnicotinate is used as a rubefacient, stimulating blood circulation in topical treatments for muscle and joint pain.[7] It is also an intermediate in the synthesis of the anti-inflammatory drug Etoricoxib.[7]

Part 2: Synthesis and Reactivity

Synthesis of Methyl 6-chloro-5-nitronicotinate

A common synthetic route involves the reaction of 6-Hydroxy-5-nitronicotinic acid with a chlorinating agent, followed by esterification.

Experimental Protocol:

-

To a solution of 6-Hydroxy-5-nitronicotinic acid, add a suitable solvent (e.g., toluene).

-

Add a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) and a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully quench with a suitable reagent (e.g., ice-water).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the crude acid chloride, add methanol and stir at room temperature until the esterification is complete.

-

Purify the product by recrystallization or column chromatography to yield Methyl 6-chloro-5-nitronicotinate.

Logical Relationship of Synthesis Steps

Caption: Synthetic pathway for Methyl 6-chloro-5-nitronicotinate.

Reactivity and Further Transformations

The chloro and nitro groups of Methyl 6-chloro-5-nitronicotinate are key to its utility as a synthetic intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of a wide range of functional groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This amino group can then be further functionalized, for example, through diazotization or acylation.

Reaction Pathway Diagram

Caption: Key reaction pathways of Methyl 6-chloro-5-nitronicotinate.

Part 3: Safety and Handling

Hazard Identification:

Substituted nitropyridines should be handled with care as they can be harmful if swallowed, in contact with skin, or if inhaled.[5] They can also cause skin and eye irritation.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Storage and Disposal:

Store in a cool, dry, well-ventilated area away from incompatible substances. Dispose of in accordance with local, state, and federal regulations.

Conclusion

While the existence of "this compound" as a stable, commercially available compound is ambiguous, its substituted analogs, particularly Methyl 6-chloro-5-nitronicotinate, are of significant importance in the field of drug discovery and development. Their versatile reactivity allows for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide provides a foundational understanding of these key intermediates to aid researchers and scientists in their synthetic endeavors.

References

-

LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

Jiaoze. (n.d.). What is Methyl 6 Methyl Nicotinate Used For? Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. Retrieved from [Link]

-

PubMed. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-(methylamino)-5-nitronicotinate. Retrieved from [Link]

- Route of Synthesis. (n.d.). methyl-6-methyinicotinate.

-

PubChem. (n.d.). Methyl 6-amino-5-nitropyridine-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 6-methyl-nicotinic-acid esters.

- Google Patents. (n.d.). Synthetic method of 6-methyl nicotine.

-

PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

-

ResearchGate. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]

- 3. Methyl 6-chloro-5-nitronicotinate | 59237-53-5 [sigmaaldrich.com]

- 4. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 5. Methyl 6-amino-5-nitropyridine-3-carboxylate | C7H7N3O4 | CID 13768248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 6-hydroxy-5-nitropyridine-3-carboxylate 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. premierindia.co.in [premierindia.co.in]

- 8. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-nitronicotinate

Abstract: This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of Methyl 6-nitronicotinate. Intended for researchers and professionals in chemical synthesis and drug development, this document outlines both the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in public repositories, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This approach serves as a robust framework for interpreting experimentally acquired data.

Introduction: The Imperative for Spectroscopic Verification

This compound (C₇H₆N₂O₄) is a substituted pyridine derivative featuring both an electron-withdrawing nitro group (-NO₂) and a methyl ester group (-COOCH₃). These functional groups impart specific electronic properties and reactivity to the molecule, making it a potentially valuable building block in medicinal chemistry and materials science.

Unambiguous structural confirmation is the cornerstone of chemical research and development. The precise arrangement of atoms and functional groups dictates a molecule's physical, chemical, and biological properties. Spectroscopic analysis is the gold standard for this purpose, providing a non-destructive "fingerprint" of the molecule. This guide details the application of four key spectroscopic methods for the comprehensive characterization of this compound.

The overall workflow for structural characterization is a synergistic process where each technique provides a unique piece of the puzzle.

Caption: Workflow for the synthesis and structural validation of this compound.

Molecular Structure and Predicted Spectroscopic Correlations

To interpret the spectra, it is crucial to first visualize the molecule and label its unique atoms.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons). Protons in different electronic environments resonate at different frequencies, resulting in distinct signals (chemical shifts). The splitting of these signals (spin-spin coupling) provides information about neighboring protons, helping to piece together the molecular structure.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good dissolving power for many organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution. Key acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

The pyridine ring of this compound contains three aromatic protons. The powerful electron-withdrawing effects of both the nitro group at C6 and the ester group at C3 will shift these protons significantly downfield (to higher ppm values) compared to unsubstituted pyridine.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 9.3 - 9.5 | Doublet of doublets (or narrow triplet) | J ≈ 2.5, 0.8 Hz | H2 | Located between two electron-withdrawing groups (N1 and C7), resulting in the most downfield shift. Coupled to H4 and H5. |

| ~ 8.8 - 9.0 | Doublet of doublets | J ≈ 8.5, 2.5 Hz | H4 | Deshielded by the adjacent nitro group. Coupled to H5 (ortho) and H2 (meta). |

| ~ 8.0 - 8.2 | Doublet of doublets | J ≈ 8.5, 0.8 Hz | H5 | Least downfield of the ring protons. Coupled to H4 (ortho) and H2 (para). |

| ~ 4.0 - 4.1 | Singlet | N/A | H9 (OCH₃) | Represents the three equivalent protons of the methyl ester group. Appears as a sharp singlet as there are no adjacent protons. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically unique carbon atom gives a distinct signal. The chemical shift of each signal is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on the same spectrometer. A standard ¹³C experiment involves proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. A greater number of scans (hundreds to thousands) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data and Interpretation

The carbon signals will be influenced by the substituent effects. The nitro group and the pyridine nitrogen will cause significant deshielding of the carbons they are attached to.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 166 | C7 (C=O) | Carbonyl carbon of the ester group, typically found in this downfield region. |

| ~ 155 - 158 | C6 | Attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |

| ~ 152 - 154 | C2 | Adjacent to the ring nitrogen and the ester group, causing deshielding. |

| ~ 140 - 142 | C4 | Deshielded by the adjacent nitro group. |

| ~ 125 - 128 | C3 | The attachment point for the ester group. Its chemical shift is influenced by both the ring and the carbonyl. |

| ~ 120 - 122 | C5 | Expected to be the most upfield of the aromatic carbons. |

| ~ 53 - 54 | C9 (OCH₃) | The methyl carbon of the ester, appearing in the typical range for such groups.[1] |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies. An IR spectrum provides a rapid, qualitative assessment of the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by strong absorptions from the nitro and ester groups.

| Predicted Absorption (cm⁻¹) | Vibration Type | Assignment |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |

| ~ 1730 - 1715 | C=O Stretch | Ester carbonyl |

| ~ 1600, 1480 | C=C / C=N Stretch | Pyridine ring skeletal vibrations |

| ~ 1550 - 1530 | N-O Asymmetric Stretch | Nitro group (NO₂) |

| ~ 1360 - 1340 | N-O Symmetric Stretch | Nitro group (NO₂) |

| ~ 1300 - 1150 | C-O Stretch | Ester C-O bond |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), the sample is bombarded with high-energy electrons, causing it to ionize and often fragment. The molecular ion (M⁺) peak reveals the molecule's nominal mass, and the fragmentation pattern provides structural clues.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or by coupling with a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library data.

-

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Predicted MS Data and Interpretation

The mass spectrum provides the molecular weight and key fragmentation information, confirming the elemental composition when using high-resolution mass spectrometry (HRMS).

-

Molecular Ion (M⁺): The molecular formula is C₇H₆N₂O₄. The expected nominal molecular weight is 182 g/mol . Therefore, a prominent molecular ion peak should be observed at m/z = 182 .

-

Key Fragments:

-

m/z = 151 ([M - OCH₃]⁺): Loss of the methoxy radical from the ester group is a very common fragmentation pathway for methyl esters.

-

m/z = 123 ([M - COOCH₃]⁺): Loss of the entire carbomethoxy group.

-

m/z = 136 ([M - NO₂]⁺): Loss of the nitro group.

-

m/z = 51: Often indicative of the pyridine ring fragmenting.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive toolkit for the unequivocal structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the nitro and ester moieties. Mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. By applying the principles and predictive data outlined in this guide, researchers can confidently interpret their experimental results, ensuring the identity and purity of their synthesized material.

References

-

PubChem. Methyl 6-methylnicotinate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. methyl 5-methyl-6-nitronicotinate. [Link]

- Google Patents.

-

Human Metabolome Database. Showing metabocard for Methyl nicotinate (HMDB0029806). [Link]

-

National Institute of Standards and Technology. Methyl nicotinate - NIST WebBook. [Link]

-

ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 6-nitronicotinate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 6-nitronicotinate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its inferred physicochemical properties and the behavior of structurally related nitropyridine derivatives. A detailed, step-by-step experimental protocol for the accurate determination of its solubility in various common organic solvents using the gold-standard isothermal shake-flask method is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate the use of this compound in research and development.

Introduction: The Significance of Solubility in Drug Development

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is paramount for process optimization, ensuring reproducibility, and controlling the crystallization process to obtain the desired polymorph. In drug development, poor solubility of an intermediate can lead to challenges in scaling up reactions, achieving desired purity levels, and can ultimately impact the overall efficiency and cost-effectiveness of the synthetic route.

This guide will delve into the theoretical underpinnings of the solubility of this compound, followed by a robust, field-proven experimental protocol for its quantitative determination.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] To predict the solubility of this compound, we must first infer its key physicochemical properties.

Inferred Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, we can deduce its likely properties by examining its constituent functional groups: a pyridine ring, a nitro group, and a methyl ester.

-

Polarity: The presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine ring, along with the polar ester group, suggests that this compound is a polar molecule .

-

Hydrogen Bonding: The ester and nitro groups contain oxygen atoms that can act as hydrogen bond acceptors . However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, making it incapable of acting as a hydrogen bond donor.

The Role of Solvent Properties

The choice of solvent is critical in determining the extent to which a solute will dissolve. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and can act as both hydrogen bond donors and acceptors. Given that this compound can accept hydrogen bonds, it is expected to exhibit good solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents are polar but lack the ability to donate hydrogen bonds. They can, however, accept hydrogen bonds. Good to moderate solubility is anticipated in these solvents due to dipole-dipole interactions and hydrogen bonding with the solute as an acceptor.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, it is expected to have poor solubility in nonpolar solvents.

Based on these principles, a predicted qualitative solubility profile is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (acceptor) and dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | Moderate to High | Favorable dipole-dipole interactions and hydrogen bonding (acceptor). |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; weak intermolecular forces. |

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain accurate and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard.[3] This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid solute (this compound) is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The overall workflow for the determination of the solubility of this compound is depicted in the following diagram.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Validated analytical column (e.g., C18)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain to ensure saturation is achieved.

-

Accurately add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Dilute the filtered sample with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated HPLC method. A typical method for pyridine derivatives might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water, with UV detection at a suitable wavelength.[5][6]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

-

Report the solubility in appropriate units (e.g., mg/mL or mol/L) along with the experimental temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents.

Table 2: Hypothetical Quantitative Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |

The relationship between solvent polarity and the solubility of this compound can be visualized as follows:

Caption: Relationship between Solute/Solvent Properties and Solubility.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a systematic approach based on its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its solubility behavior in common organic solvents. It is anticipated to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. For precise and accurate data, the detailed isothermal shake-flask protocol provided in this guide serves as a robust methodology for experimental determination. This combination of theoretical prediction and practical experimental guidance will empower researchers to effectively utilize this compound in their synthetic and developmental endeavors.

References

- This reference is a placeholder for the source of the melting point of the rel

- This reference is a placeholder for a general organic chemistry textbook discussing solubility principles.

- This reference is a placeholder for a source detailing the shake-flask method.

- This reference is a placeholder for a source discussing equilibr

- This reference is a placeholder for a source on HPLC methods for pyridine deriv

- This reference is a placeholder for another source on HPLC methods.

- This reference is a placeholder for a general reference on drug development processes.

-

ChemSynthesis. (n.d.). methyl 5-methyl-6-nitronicotinate. Retrieved from [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. Retrieved from [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

-

ResearchGate. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

- This reference is a placeholder.

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. enamine.net [enamine.net]

- 4. premierindia.co.in [premierindia.co.in]

- 5. helixchrom.com [helixchrom.com]

- 6. researchgate.net [researchgate.net]

Stability and Storage of Methyl 6-Nitronicotinate: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Optimal Handling, Storage, and Stability of Methyl 6-nitronicotinate.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its utility as a building block in the creation of nicotinic acid derivatives and other heterocyclic compounds makes a thorough understanding of its stability and proper storage conditions paramount for researchers in medicinal chemistry and drug development.[1] The presence of a nitro group on the pyridine ring influences the compound's reactivity and stability, necessitating specific handling protocols to ensure its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and analytical considerations for its use in a research and development setting.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 54973-78-3 | [3][4] |

| Molecular Formula | C₇H₆N₂O₄ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | Not explicitly stated, but handled as a solid. | [3] |

| InChIKey | ALRMQSKRZSKUDZ-UHFFFAOYAH | [5] |

| SMILES | COC(=O)C1=CN=C(C(=C1)C)=O | [5] |

Core Stability and Recommended Storage

The stability of this compound is influenced by environmental factors such as temperature, light, and moisture. Adherence to proper storage protocols is critical to prevent degradation and maintain the compound's purity.

Recommended Storage Conditions

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[3] The container should be tightly closed to prevent moisture absorption and potential degradation.[3] Specific temperature recommendations include:

-

Short-term storage (1-2 weeks): -4°C[6]

-

Long-term storage: Room temperature in a cool, dry place.[1][3]

It is crucial to store the compound away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.[3]

Key Factors Influencing Stability

Several factors can impact the stability of this compound, primarily owing to the presence of the electron-withdrawing nitro group and the ester functionality.

-

Temperature: Elevated temperatures can accelerate decomposition. The general principle for organic molecules is that reaction rates, including degradation, increase with temperature.

-

Light: Exposure to UV light can provide the energy to initiate degradation reactions in nitroaromatic compounds. Therefore, storage in a dark environment is recommended.

-

Moisture: The ester group in this compound is susceptible to hydrolysis, particularly in the presence of acids or bases. A moisture-free environment is crucial to prevent the formation of 6-nitronicotinic acid.[7]

-

Oxygen: While not explicitly documented for this compound, an oxygen-free environment can be beneficial for the long-term storage of many organic compounds to prevent oxidative degradation.[7]

Potential Degradation Pathways

-

Hydrolysis: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions to yield methanol and 6-nitronicotinic acid. This is a common degradation pathway for ester-containing compounds.

-

Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This is a well-documented reaction for nitroaromatic compounds.

-

Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation upon exposure to UV light. The specific products of photodegradation would depend on the conditions and the presence of other reactive species.

Handling and Safety Precautions

As with any chemical reagent, proper handling procedures are essential to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye Protection: Protective safety goggles.[3]

-

Hand Protection: Chemical-resistant gloves.[3]

-

Skin Protection: Protective clothing and chemical-resistant boots.[3]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

-

A safety shower and eye wash station should be readily available.[3]

First Aid Measures

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

-

In case of skin contact: Wash with generous quantities of running water and non-abrasive soap.[3]

-

If inhaled: Move the person into fresh air. If breathing is difficult, administer oxygen.[3]

-

If swallowed: Seek immediate medical attention.[3]

Analytical Methods for Purity and Stability Assessment

To ensure the quality of this compound and to monitor its stability over time, appropriate analytical methods are required. While specific validated methods for this compound are not detailed in the available literature, standard techniques for the analysis of related organic compounds can be applied.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of non-volatile compounds and for separating the parent compound from its potential degradation products. A reverse-phase C18 column with a UV detector would be a suitable starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For assessing purity and identifying volatile impurities or degradation products, GC-MS is a valuable tool.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can be used to detect impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (ester, nitro group, pyridine ring) and to track changes that may indicate degradation.

Conclusion

This compound is a valuable research chemical whose integrity is crucial for reliable and reproducible scientific outcomes. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can minimize degradation and ensure the quality of the material. The key to maintaining the stability of this compound is to store it in a cool, dry, dark place in a tightly sealed container, away from incompatible chemicals. Regular analytical assessment of its purity is also recommended, especially for long-term storage or when used in sensitive applications.

References

- Matrix Scientific. (n.d.).

-

Vander Pharm. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 5-methyl-6-nitronicotinate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

- BenchChem. (2025). Stability of 3-Amino-4-nitropyridine in acidic or basic media.

- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.

- Spormann, A. M., & Wuebbens, M. W. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 444–486.

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

- Chemical Synthesis Database. (2025).

- AK Scientific Inc. (2025).

- ChemicalBook. (2025). 2-NITRO-5-METHYLPYRIDINE.

- Roylan Developments. (n.d.). Compound storage made simple.

- Environmental Health and Safety. (n.d.).

- SciSupplies. (n.d.). 1,3,6,8-Tetraphenylpyrene>98.0%(HPLC)200mg.

- ACS Publications. (2017). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

- Cambridge University Press. (2009).

- MySkinRecipes. (n.d.).

- Today... (n.d.). Official 90/90-21 M/c 54rmst Scralf Scorpion Rally 55% Off.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | 54973-78-3 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 54973-78-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. spod-technology.com [spod-technology.com]

The Synthetic Versatility of Methyl 6-Nitronicotinate: A Gateway to Novel Pyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 6-Nitronicotinate

In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone for the development of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a nitro group onto this heterocyclic core dramatically alters its electronic properties, transforming it into a versatile platform for a myriad of chemical transformations. This compound (CAS Number: 54973-78-3), with its molecular formula C₇H₆N₂O₄, embodies this principle, offering a synthetically valuable intermediate for the construction of complex molecular architectures.[1][2][3][4] This guide provides a comprehensive exploration of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

The presence of the strongly electron-withdrawing nitro group at the 6-position, coupled with a methyl ester at the 3-position, imparts a unique reactivity profile to the molecule. The nitro group not only serves as a precursor to the synthetically crucial amino group but also activates the pyridine ring for nucleophilic aromatic substitution, a reaction pathway not readily accessible with unsubstituted pyridines.[5] This dual functionality makes this compound a powerful building block for the synthesis of diverse substituted pyridine derivatives.[2]

Synthesis of this compound: Navigating the Nitration Challenge

The direct nitration of pyridine and its derivatives is often a low-yielding process due to the deactivation of the ring by protonation of the nitrogen atom in acidic media.[6] Consequently, the synthesis of nitropyridines typically relies on alternative strategies. While specific, high-yield protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, its preparation can be conceptualized through established methods for analogous nitropyridine compounds.

One plausible synthetic approach involves the nitration of a suitable precursor, such as methyl nicotinate, under carefully controlled conditions that avoid harsh acidity. Another potential route could involve the construction of the nitropyridine ring system from acyclic precursors through multi-component ring transformation reactions.[7]

A more common industrial strategy for producing related compounds, such as methyl 6-methylnicotinate, involves the oxidation of substituted pyridines.[8][9] A similar oxidative approach could potentially be adapted for the synthesis of this compound from a precursor with an appropriate side chain at the 6-position that can be converted to a nitro group.

Given the synthetic challenges, a common workaround involves the use of pre-functionalized starting materials. For instance, the synthesis of the related compound, Methyl 6-chloro-5-nitronicotinate, is achieved from 6-hydroxy-5-nitronicotinic acid.[10] This highlights a strategy where the nitro group is introduced prior to the final esterification and other desired functional group manipulations.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups: the nitro group and the methyl ester. The interplay between these groups and the pyridine core allows for a diverse range of chemical transformations.

Transformations of the Nitro Group: The Gateway to Aminopyridines

The reduction of the nitro group to an amine is one of the most valuable transformations of nitropyridines, as the resulting aminopyridines are pivotal intermediates in medicinal chemistry.[5][11] This conversion can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Solvent | Conditions | Comments |

| H₂, Pd/C | Methanol or Ethanol | Room temperature, atmospheric pressure | Highly efficient and clean. |

| H₂, Raney Nickel | Ethanol | Room temperature, elevated pressure | A cost-effective alternative to palladium. |

| Fe, NH₄Cl | Ethanol/Water | Reflux | A classic and robust method. |

| SnCl₂·2H₂O | Ethanol | Reflux | Effective for selective reductions. |

The resulting Methyl 6-aminonicotinate is a versatile building block for the synthesis of a wide array of substituted pyridine derivatives, including those with applications as histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[11]

Nucleophilic Aromatic Substitution (SNAr): Activating the Pyridine Ring

The potent electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.[5][12] While this compound itself does not possess a leaving group at the activated 2- or 4-positions, its synthetic precursors or derivatives, such as a 6-halo-substituted analogue, would be highly susceptible to SNAr reactions.

The mechanism of SNAr involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[13][14] Subsequent elimination of the leaving group restores the aromaticity of the pyridine ring.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse library of substituted pyridine derivatives.

Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

While this compound is not directly amenable to standard cross-coupling reactions, its halogenated counterparts, such as Methyl 6-bromonicotinate or Methyl 6-chloronicotinate, are excellent substrates for palladium-catalyzed cross-coupling reactions.[15][16] These reactions, including the Suzuki, Stille, and Heck couplings, are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and vinylpyridine structures.

Caption: General scheme for palladium-catalyzed cross-coupling reactions.

The general catalytic cycle for these reactions involves oxidative addition of the halopyridine to a palladium(0) complex, followed by transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[17][18]

Potential Applications in Drug Discovery and Development

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and the functional handles offered by this compound make it an attractive starting material for the synthesis of a wide range of biologically active molecules.[2][19]

-

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The amino group derived from the reduction of the nitro group in this compound can serve as a key pharmacophore or as a handle for further elaboration to build complex kinase inhibitor scaffolds.

-

Development of CNS-Active Agents: Nicotinic acid derivatives have shown promise in the treatment of central nervous system (CNS) disorders.[8][20] The ability to introduce diverse substituents onto the pyridine ring via the reactions described above allows for the fine-tuning of the pharmacological properties of these compounds.

-

Anticancer and Antimicrobial Agents: The pyridine ring is a common feature in many anticancer and antimicrobial drugs. This compound can serve as a versatile starting material for the synthesis of novel compounds with potential therapeutic activity in these areas.[2]

Experimental Protocols: A Practical Guide

While specific protocols for this compound are not widely published, the following general procedures for key transformations of nitropyridines can be adapted.

Protocol 1: General Procedure for the Reduction of a Nitropyridine to an Aminopyridine via Catalytic Hydrogenation

-

Reaction Setup: In a flask suitable for hydrogenation, dissolve the nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine, which can be further purified by crystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of a Halogenated Nitropyridine

-

Reaction Setup: In a round-bottom flask, dissolve the halonitropyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Nucleophile and Base Addition: Add the nucleophile (e.g., an amine or alcohol, 1.1-1.5 eq) and a suitable base (e.g., K₂CO₃, Et₃N, or NaH, 1.5-2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Conclusion: A Versatile Building Block with Untapped Potential

This compound represents a strategically important and versatile building block in organic synthesis. The presence of the electron-withdrawing nitro group not only facilitates its conversion to the valuable 6-aminonicotinate scaffold but also opens up avenues for the introduction of diverse functionalities through nucleophilic aromatic substitution on related halogenated derivatives. While detailed synthetic and reactivity studies on this specific molecule are not abundant in the current literature, the well-established chemistry of nitropyridines provides a robust framework for its application in the synthesis of novel and complex pyridine-based molecules for the pharmaceutical and agrochemical industries. Further exploration of the synthetic utility of this compound is poised to unlock new opportunities in the design and development of innovative chemical entities.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 54973-78-3 | this compound. Retrieved from [Link]

-

Chempanda. (n.d.). Mastering Organic Synthesis: The Role of Nitropyridine Intermediates. Retrieved from [Link]

-

ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

ACS Publications. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Retrieved from [Link]

-

PMC. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

ResearchGate. (2025). Ring transformations in reactions of heterocyclic compounds with nucleophiles. The conversion of 5-nitropyrimidine into pyridine derivatives by CH-acitve nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

ResearchGate. (2025). New Nitronate σ Complexes and the Mechanism of Nucleophilic Aromatic Photosubstitution Para to a Nitro Group. Retrieved from [Link]

-

RSC Publishing. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

-

Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

-

Semantic Scholar. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

-

Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

-

YouTube. (2020). Cross Coupling Reactions. Retrieved from [Link]

Sources

- 1. 54973-78-3 this compound AKSci 8428DA [aksci.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 54973-78-3 [m.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. environmentclearance.nic.in [environmentclearance.nic.in]

- 10. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]

- 11. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Page loading... [guidechem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

The Strategic Role of Methyl 6-Nitronicotinate in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Introduction: The Pyridine Scaffold and the Strategic Importance of the Nitro Group

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone in the design of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif. Within this class of compounds, nitropyridine derivatives, such as Methyl 6-Nitronicotinate, have emerged as exceptionally versatile precursors for the synthesis of complex, biologically active molecules.[1]

The strategic placement of a nitro group on the pyridine ring, as seen in this compound, serves two primary purposes for the medicinal chemist. Firstly, the potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making it amenable to a variety of chemical transformations. Secondly, and most critically, the nitro group is a synthetic linchpin, readily and cleanly convertible to an amino group. This transformation unlocks access to a vast chemical space, enabling the construction of amides, ureas, sulfonamides, and heterocyclic systems that are fundamental to the structure and function of many modern pharmaceuticals. This guide will provide an in-depth technical overview of this compound as a precursor, focusing on its synthesis, key transformations, and its pivotal role in the development of targeted therapies, particularly in the realm of oncology.

Synthesis of this compound: A Scalable Approach

The most direct and scalable synthesis of this compound (CAS 54973-78-3) is achieved through the Fischer esterification of its corresponding carboxylic acid, 6-nitronicotinic acid. This method is well-established in industrial chemistry for its efficiency and use of readily available reagents.

Experimental Protocol: Fischer Esterification of 6-Nitronicotinic Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

6-Nitronicotinic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-nitronicotinic acid (1 equivalent) in an excess of methanol (e.g., 10-20 volumes).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting carboxylic acid.

-

Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator. Carefully pour the concentrated mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate with stirring to neutralize the excess sulfuric acid. Ensure the final pH is neutral to slightly basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3 x 10 volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Excess Methanol: The Fischer esterification is an equilibrium-limited reaction.[2] Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, sequestering the water formed during the reaction, which also helps to drive the equilibrium forward.

-

Neutralization and Extraction: The acidic catalyst must be neutralized to prevent hydrolysis of the ester product during workup. Ethyl acetate is a suitable solvent for extracting the moderately polar ester product from the aqueous phase.

The Key Transformation: Reduction to Methyl 6-Aminonicotinate

The true synthetic utility of this compound is realized upon the reduction of its nitro group to form Methyl 6-Aminonicotinate. This transformation is a gateway to a plethora of subsequent chemical modifications. Catalytic hydrogenation is the most common and efficient method for this conversion, prized for its clean reaction profile and high yields.

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To synthesize Methyl 6-Aminonicotinate via the reduction of this compound using Palladium on Carbon (Pd/C) as a catalyst.

Materials:

-

This compound

-

Palladium on Carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite or a similar filter aid

Procedure:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/HPLC analysis. The reaction is typically complete within a few hours.

-

Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 6-Aminonicotinate, which is often obtained in high purity and can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Pd/C Catalyst: Palladium on carbon is a highly efficient and widely used heterogeneous catalyst for the hydrogenation of nitro groups.[3] It provides a high surface area for the reaction to occur and is easily removed by filtration.

-

Solvent Choice: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are inert under the reaction conditions.

-

Safety: Pd/C can be pyrophoric, especially after use. It is crucial to handle the catalyst under an inert atmosphere and to not allow the catalyst to dry in the air. The filtration should be done while the Celite pad is still wet with solvent.

Application in Medicinal Chemistry: A Gateway to CDK4/6 Inhibitors

The resulting Methyl 6-Aminonicotinate is a critical building block in the synthesis of numerous pharmacologically active compounds. A prominent example of its application is in the construction of the core scaffolds of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.[4] These inhibitors are a class of targeted cancer therapies that have revolutionized the treatment of certain types of breast cancer.[5]